Synthesis and Characterization of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comprehensive Technical Guide
Synthesis and Characterization of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comprehensive Technical Guide
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. Specifically, 3-alkoxy-5-nitro-1H-indazoles serve as highly versatile synthetic intermediates. The 5-nitro group acts as a robust handle, readily reducible to an aniline derivative for subsequent elaboration into amides, ureas, or sulfonamides[1]. Concurrently, the 3-cyclohexyloxy substituent provides significant lipophilic bulk, which is often essential for occupying deep hydrophobic pockets in target proteins. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative characterization required to synthesize 3-(cyclohexyloxy)-5-nitro-1H-indazole with high purity and regiocontrol.
Retrosynthetic Strategies & Mechanistic Insights
The synthesis of 3-(cyclohexyloxy)-5-nitro-1H-indazole presents a unique chemoselectivity challenge. The parent precursor, 5-nitro-1H-indazol-3-ol, exists in a tautomeric equilibrium with 5-nitro-1,2-dihydro-3H-indazol-3-one[2]. This tautomerism introduces multiple nucleophilic sites (N1, N2, and O3), making regioselective alkylation notoriously difficult when using standard alkyl halides and inorganic bases[3].
To bypass the poor regiocontrol of direct alkylation, two primary self-validating synthetic pathways are employed:
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The Mitsunobu Approach: Utilizing the redox couple of triphenylphosphine (PPh 3 ) and diisopropyl azodicarboxylate (DIAD) to drive the dehydrative coupling of 5-nitro-1H-indazol-3-ol and cyclohexanol[4][5].
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The S N Ar Approach: Nucleophilic aromatic substitution of 3-bromo-5-nitro-1H-indazole using sodium cyclohexanolate[6].
Fig 1: Retrosynthetic pathways for 3-(Cyclohexyloxy)-5-nitro-1H-indazole.
The Mitsunobu Mechanism: Causality of Chemoselectivity
In the Mitsunobu reaction, the order of addition and the pKa of the pronucleophile dictate the success of the transformation[5]. The indazol-3-ol (pKa ~ 8.5) is sufficiently acidic to protonate the zwitterionic betaine intermediate formed by PPh 3 and DIAD. This proton transfer is the critical self-validating step: if the nucleophile is not acidic enough, the betaine will simply decompose or react directly with the alcohol to form undesired ethers. O-alkylation is favored over N-alkylation here due to the hard-hard interaction between the phosphonium-activated alcohol and the harder oxygen nucleophile of the indazolol core.
Fig 2: Mechanistic workflow of the Mitsunobu-driven O-alkylation.
Experimental Methodologies
Protocol A: Mitsunobu O-Alkylation (Preferred for Regiocontrol)
This protocol utilizes mild, neutral-to-acidic conditions to suppress N-alkylation side reactions[4].
Reagents:
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5-nitro-1H-indazol-3-ol (1.0 equiv, 10 mmol)
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Cyclohexanol (1.5 equiv, 15 mmol)
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Triphenylphosphine (PPh 3 ) (1.5 equiv, 15 mmol)
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Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)
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Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Workflow & Causality:
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System Initialization: Dissolve 5-nitro-1H-indazol-3-ol, cyclohexanol, and PPh 3 in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.
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Causality: Moisture must be strictly excluded, as water will competitively attack the alkoxyphosphonium intermediate, hydrolyzing it back to the starting alcohol and generating triphenylphosphine oxide (TPPO).
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Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.
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Causality: The initial adduct formation between PPh 3 and DIAD is highly exothermic. Cooling prevents the thermal degradation of the betaine intermediate before it can be protonated by the indazole.
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Reagent Addition: Add DIAD dropwise over 20 minutes.
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Causality: Slow addition maintains the internal temperature and controls the steady-state concentration of the reactive betaine, minimizing side reactions (e.g., the formation of the DIAD-hydrazine byproduct without substrate activation).
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
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Quench & Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO 3 , followed by brine.
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Causality: The NaHCO 3 wash neutralizes any acidic byproducts and removes unreacted starting indazolol (which is soluble in basic aqueous media).
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Purification (Self-Validating Step): Triturate the crude organic residue with cold diethyl ether/hexanes (1:4). Filter the resulting white precipitate.
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Causality: TPPO is notoriously difficult to separate via standard chromatography. This specific solvent ratio selectively precipitates the bulk of the TPPO, leaving the highly lipophilic product in the filtrate. Concentrate the filtrate and purify via silica gel flash chromatography.
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Protocol B: S N Ar via 3-Bromo-5-nitro-1H-indazole
Direct S N Ar on 3-haloindazoles is complicated by the acidity of the N1-proton. Deprotonation yields an indazolide anion, which significantly deactivates the ring toward nucleophilic attack. Therefore, an excess of the alkoxide must be used under forcing conditions[6].
Reagents:
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3-bromo-5-nitro-1H-indazole (1.0 equiv, 10 mmol)
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Cyclohexanol (3.0 equiv, 30 mmol)
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Sodium Hydride (NaH, 60% dispersion) (3.5 equiv, 35 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (40 mL)
Step-by-Step Workflow & Causality:
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Alkoxide Generation: Suspend NaH in anhydrous DMF at 0 °C under N 2 . Add cyclohexanol dropwise and stir for 30 minutes.
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Causality: Pre-forming the sodium cyclohexanolate ensures complete deprotonation of the alcohol and prevents unreacted NaH from degrading the indazole core in subsequent steps.
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Substrate Addition: Add a solution of 3-bromo-5-nitro-1H-indazole in DMF dropwise.
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Causality: The first equivalent of alkoxide will immediately deprotonate the acidic N1-H of the indazole (pKa ~ 14). The excess alkoxide (2.0+ equiv) is strictly required to act as the nucleophile against the deactivated indazolide anion.
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S N Ar Execution: Heat the reaction to 90 °C for 24 hours.
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Causality: The electron-rich nature of the indazolide anion imposes a high activation energy barrier for the S N Ar addition-elimination sequence. High temperatures are mandatory.
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Quench: Cool to 0 °C and carefully quench with saturated aqueous NH 4 Cl.
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Causality: NH 4 Cl safely neutralizes excess alkoxide/NaH and re-protonates the N1 position of the resulting indazole product, allowing it to partition into the organic phase during extraction.
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Quantitative Data & Characterization
To ensure the integrity of the synthesized 3-(cyclohexyloxy)-5-nitro-1H-indazole, the following analytical parameters serve as a self-validating checklist for the final compound[1].
| Analytical Technique | Parameter | Expected Value / Assignment |
| 1 H NMR (400 MHz, DMSO- d6 ) | N1-H | ~13.2 ppm (br s, 1H, exchangeable) |
| 1 H NMR | C4-H | ~8.6 ppm (d, J = 2.0 Hz, 1H) |
| 1 H NMR | C6-H | ~8.1 ppm (dd, J = 9.0, 2.0 Hz, 1H) |
| 1 H NMR | C7-H | ~7.5 ppm (d, J = 9.0 Hz, 1H) |
| 1 H NMR | O-CH (Cyclohexyl) | ~4.8 ppm (m, 1H) |
| 1 H NMR | Cyclohexyl CH 2 | ~1.3 - 2.1 ppm (m, 10H) |
| 13 C NMR (100 MHz, DMSO- d6 ) | C3 | ~155.0 ppm (characteristic of O-alkylation) |
| HRMS (ESI+) | [M+H] + | Calculated for C 13 H 16 N 3 O 3 : 262.1192, Found: 262.1190 |
| HPLC Purity | Retention Time | >98% Area Under Curve (AUC) at 254 nm |
Note: The definitive proof of O-alkylation versus N-alkylation is the 13 C chemical shift of the C3 carbon (~155 ppm for O-alkyl vs ~140 ppm for N-alkyl) and the presence of the exchangeable N1-H proton at ~13.2 ppm.
Conclusion
The synthesis of 3-(cyclohexyloxy)-5-nitro-1H-indazole requires precise control over chemoselectivity due to the tautomeric nature of the indazole core. While S N Ar methodologies offer a brute-force approach, the Mitsunobu reaction provides a highly elegant, regioselective pathway that operates under mild conditions. By adhering to the causality-driven protocols outlined above, researchers can reliably access this privileged scaffold for downstream drug development applications.
References
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Benchchem. "5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers". URL:[2]
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Organic Syntheses. "Indazole, 5-nitro - Organic Syntheses Procedure". URL:[7]
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Royal Society of Chemistry. "Chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction". URL:[4]
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Semantic Scholar. "Synthesis of new fluorescent compounds from 5-nitro-1H-indazole". URL:[1]
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National Institutes of Health. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations". URL:[3]
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Organic Reactions. "The Mitsunobu Reaction". URL:[5]
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Google Patents. "Synthesis process of 3-bromo-5-nitro-1H-indazole". URL:[6]
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